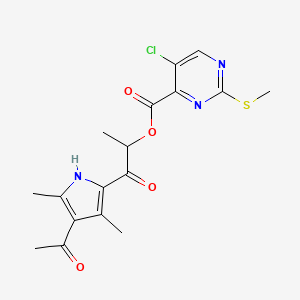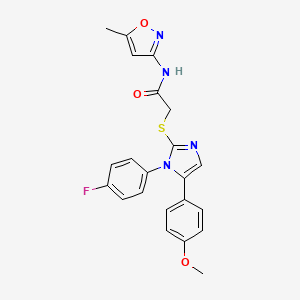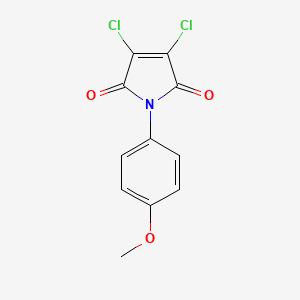
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as TH5427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in targeting various molecular pathways, making it a promising candidate for the treatment of a wide range of diseases.
Wissenschaftliche Forschungsanwendungen
Urea Derivatives in Biosensing and Biotechnological Applications
Urea derivatives, such as the one , often feature in the development of biosensors and biotechnological applications due to their unique properties. The review by Botewad et al. (2021) highlights the significant role of urea in biosensors, particularly for detecting urea concentration in various settings, which is crucial for diagnosing and managing diseases associated with abnormal urea levels, such as kidney dysfunction and metabolic disorders (Botewad et al., 2021).
Pharmacological Significance of Urea Derivatives
The structural analogs based on pyrrolidin-2-one pharmacophores, akin to the component of the discussed compound, have been studied for their potential as central nervous system agents. Veinberg et al. (2015) reviewed the stereochemistry of phenylpiracetam and its derivatives, highlighting the importance of such structures in enhancing memory processes and cognitive functions, suggesting potential research directions for compounds like 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea in neuropharmacology (Veinberg et al., 2015).
Agricultural and Environmental Impacts
In the context of agriculture and environmental science, urea and its derivatives are pivotal in studies related to nitrogen fertilizers and their efficiency. Bremner (1995) provided insights into the problems associated with urea as a nitrogen fertilizer, such as volatilization and phytotoxicity, which are critical for developing more efficient and environmentally friendly agricultural practices. This research could guide the application of urea derivatives in formulating advanced fertilizers with minimized environmental impact (Bremner, 1995).
Urease Inhibitors in Medical Applications
Kosikowska and Berlicki (2011) reviewed the role of urease inhibitors, noting their significance in treating infections caused by urease-producing bacteria. Given the structural functionality of urea derivatives, they might serve as a framework for designing new urease inhibitors, offering a pathway for developing treatments for infections related to Helicobacter pylori and other urease-producing pathogens (Kosikowska & Berlicki, 2011).
Eigenschaften
IUPAC Name |
1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-16-9-13(12-20(16)14-5-2-1-3-6-14)10-18-17(22)19-11-15-7-4-8-23-15/h1-8,13H,9-12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIUOUXQQFIUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2803965.png)



![2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803971.png)
![(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2803973.png)
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride](/img/structure/B2803974.png)


![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2803981.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B2803984.png)

![3-[(3-Chlorophenyl)methoxy]propanenitrile](/img/structure/B2803988.png)